

# Thymogen discovery and Khavinson's research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Thymogen*

Cat. No.: *B1677190*

[Get Quote](#)

An In-depth Technical Guide on the Discovery of **Thymogen** and the Research of Professor Vladimir Khavinson

## Abstract

This technical guide provides a comprehensive overview of the discovery of the dipeptide bioregulator **Thymogen** (L-Glutamyl-L-Tryptophan) and the foundational research conducted by Professor Vladimir Khavinson. Originating from a secret Soviet military program, Khavinson's work on peptide bioregulators heralded a new class of therapeutic agents designed to modulate physiological processes at a fundamental level.[1][2] **Thymogen** was first isolated from a bovine thymus extract known as Thymalin and subsequently synthesized.[3][4][5] Its primary mechanism of action is immunomodulatory, restoring balance to the immune system rather than simply stimulating it.[6][7] **Thymogen** enhances the differentiation and function of T-lymphocytes, regulates cytokine production, and activates phagocytic cells.[4][6][8] Furthermore, research suggests it operates at an epigenetic level by binding to DNA promoter regions, influencing gene expression and protein synthesis.[8][9] This guide details the key experimental findings, presents quantitative data in tabular form, outlines the methodologies of pivotal experiments, and provides visualizations of its signaling pathways and discovery workflow.

## Introduction: The Advent of Peptide Bioregulators Professor Vladimir Khavinson's Pioneering Research

Professor Vladimir Khatskelevich Khavinson (1946-2024) was a Russian gerontologist and professor who is recognized for the discovery and development of peptide bioregulators.[2][3]

His extensive 40-year investigation resulted in the creation of six peptide-based pharmaceuticals and dozens of supplements.[3] Khavinson's research began in the 1970s at the S.M. Kirov Military-Medical Academy, focusing on developing substances to protect military personnel from the stressors of their environment, including radiation and combat injuries.[1][2][10] This work led to the establishment of the St. Petersburg Institute of Bioregulation and Gerontology in 1992, which he directed to transition his findings from military application to broader clinical practice.[1][11]

## The Origins in Soviet Military Medicine

The research into peptide bioregulators was initially a classified project under the USSR Ministry of Defence.[1] The objective was to create preparations that could bolster the resilience of soldiers and other personnel exposed to extreme conditions.[10] Khavinson, alongside his colleague V.G. Morozov, developed a novel method to isolate physiologically active peptides from various animal organs, including the thymus, pineal gland, and cerebral cortex.[1][9] These peptides were found to possess immunomodulating, neuroprotective, and geroprotective properties.[9] The first of these preparations was Thymalin, an extract from the thymus, which was developed to restore immune function.[3][12]

## The Discovery and Synthesis of Thymogen

### From Thymalin to a Dipeptide: Isolation and Identification

**Thymogen** was discovered through the detailed analysis of Thymalin. Researchers used reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the components of the complex Thymalin extract.[4][5] This process identified a specific dipeptide, L-Glutamyl-L-Tryptophan (Glu-Trp), as a key immunoactive molecule.[5]

## Chemical Structure and Synthesis

**Thymogen** is a dipeptide with the sequence L-Glutamyl-L-Tryptophan. Following its isolation and identification, a synthetic version was produced to ensure purity, consistency, and scalability for pharmaceutical use.[3][5] The synthesis is achieved through methods such as Solid-Phase Peptide Synthesis (SPPS), which allows for the precise construction of the peptide chain.[13][14]

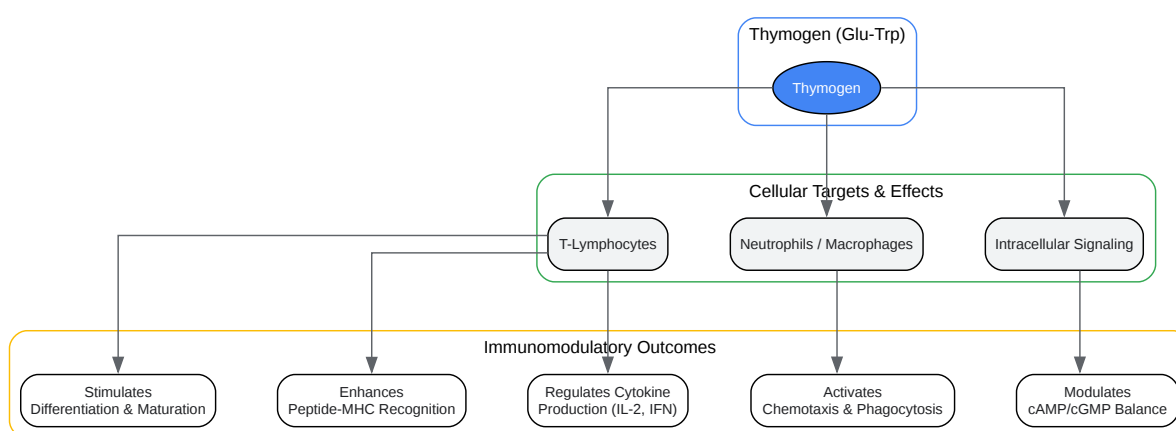
## Mechanism of Action

### Immunomodulation: A Balancing Act

**Thymogen** is classified as an immunomodulator, meaning it works to normalize immune system function rather than indiscriminately boosting it.[6][7] It can stimulate suppressed immune responses, such as those occurring after infection or during aging, and calm overactive responses seen in some inflammatory conditions.[6] This balanced action is its key therapeutic characteristic.

### Cellular Signaling Pathways

**Thymogen** exerts its effects through multiple cellular pathways. It stimulates the differentiation and maturation of T-lymphocytes, the orchestrators of the adaptive immune response.[6][8] It also enhances the ability of T-cells to recognize peptide-MHC complexes, a critical step in identifying and eliminating infected or abnormal cells.[4][5] The peptide activates neutrophils and macrophages, increasing their chemotaxis and phagocytic activity, and modulates the intracellular ratio of cyclic nucleotides (cAMP/cGMP), which are crucial second messengers in immune signaling.[4][8][15]

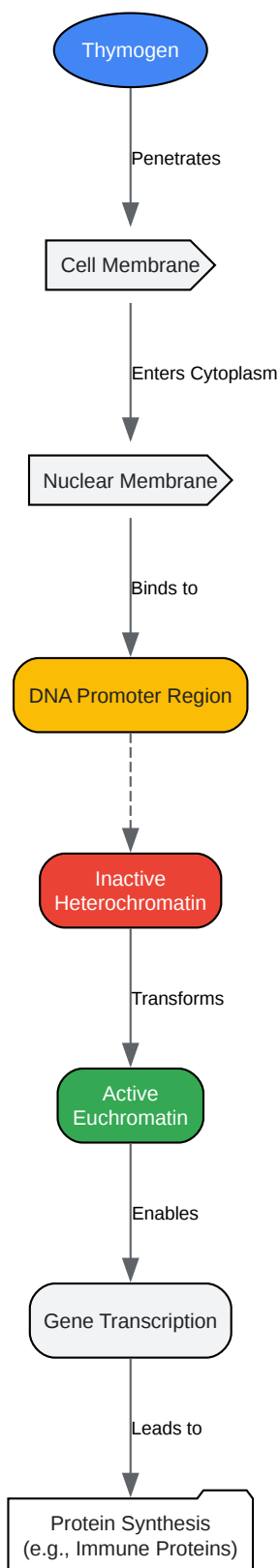


[Click to download full resolution via product page](#)

Diagram 1: **Thymogen's** Immunomodulatory Signaling Pathway.

## Epigenetic Regulation: The Gene-Switching Hypothesis

Khavinson's research posits that small peptides can function as "gene switches".<sup>[9]</sup> **Thymogen** is believed to penetrate the cell and nucleus, where it interacts directly with the promoter regions of genes within lymphocytes.<sup>[8]</sup><sup>[11]</sup><sup>[16]</sup> This binding may induce a conformational change in the chromatin structure, potentially transforming condensed, inactive heterochromatin into accessible, active euchromatin.<sup>[8]</sup> This epigenetic mechanism would increase the availability of specific genes for transcription, thereby restoring optimal protein synthesis and cellular function.



[Click to download full resolution via product page](#)

Diagram 2: Hypothesized Epigenetic Mechanism of **Thymogen**.

## Key Experimental Data and Findings

Khavinson's research and subsequent studies have produced significant quantitative data on the effects of **Thymogen**, particularly in animal models of aging and disease.

### Effects on Longevity and Aging Rate in Rats

A long-term study on female rats demonstrated that **Thymogen** administration significantly impacted lifespan and the rate of aging.<sup>[5]</sup>

Parameter	Control Group (Saline)	Thymogen-Treated Group	P-Value
Mean Lifespan of 10% Longest Survivors	949 ± 16.1 days	1048 ± 21.1 days	< 0.001
Aging Rate (Gompertz Equation)	0.0071 days <sup>-1</sup>	0.0041 days <sup>-1</sup>	Not specified
Data sourced from a study on outbred female rats treated for 12 months. <sup>[5]</sup>			

### Anti-Carcinogenic Properties in Rats

The same long-term study also revealed a significant reduction in the incidence of spontaneous tumors in the **Thymogen**-treated group.<sup>[5]</sup>

Tumor Type	Reduction in Incidence (Treated vs. Control)	P-Value
Total Tumor Incidence	1.5 times lower	< 0.01
Malignant Tumor Incidence	1.7 times lower	< 0.01
Hematopoietic Malignancies	3.4 times lower	< 0.02
Data sourced from a study on outbred female rats treated for 12 months.[5]		

Another study noted that **Thymogen** decreased tumor incidence by 12% and reduced tumor multiplicity by 1.7 times in a model of induced esophageal tumors.[15]

## Restoration of Immune Function Post-Irradiation

Studies in irradiated animal models showed that **Thymogen** could prevent or reverse the damaging effects of radiation on the immune system.

Immune Parameter	Irradiated Control Animals	Irradiated + Thymogen-Treated
Leukocyte Migration	1.5- to 2-fold increase (indicating inhibition)	Normalized
Cationic Proteins in Neutrophils	20–35% decrease (indicating reduced function)	Prevented decrease
Lymphoid Organ Karyocytes	Significant decrease	Prevented decrease
Data describes effects observed in irradiated guinea pigs.[8]		

## Experimental Protocols and Methodologies

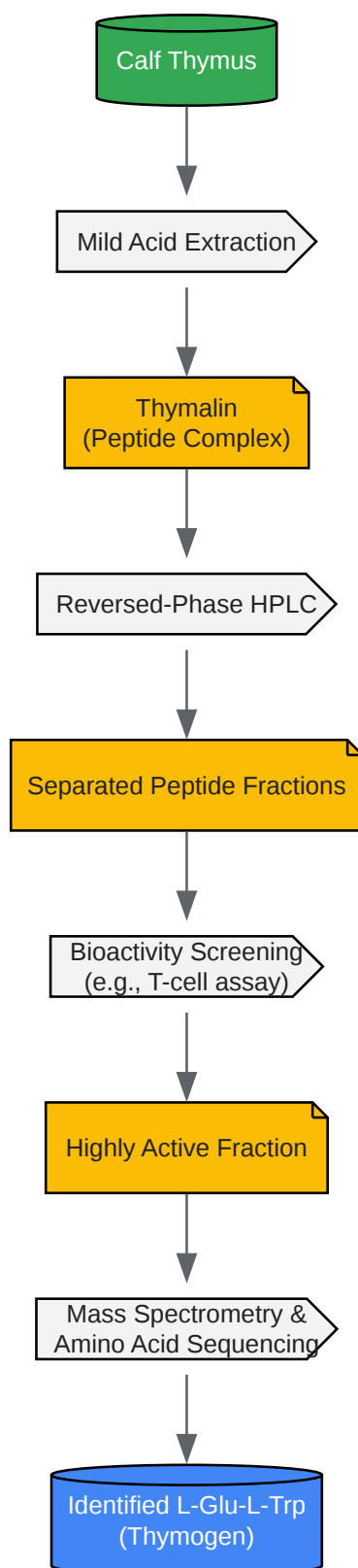
The following sections provide an overview of the methodologies used in the discovery and evaluation of **Thymogen**.

## Protocol: Isolation of L-Glu-L-Trp from Thymalin

This protocol outlines the process used to identify **Thymogen** from its natural source.

- **Source Material:** Calf thymus glands are collected and processed.
- **Extraction:** A mild acid extraction is performed on the thymus tissue to produce a crude peptide complex, known as Thymalin.[\[4\]](#)
- **Chromatographic Separation:** The Thymalin extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).[\[4\]](#)[\[5\]](#)
  - **Column:** A C18 column is typically used for separating peptides.
  - **Mobile Phase:** A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides based on their hydrophobicity.
- **Fraction Collection and Analysis:** Fractions are collected as they elute from the column. Each fraction is analyzed for its biological activity (e.g., T-cell differentiation assay).
- **Identification:** The fraction demonstrating the highest immunoactivity is further analyzed using mass spectrometry and amino acid sequencing to confirm its structure as L-Glutamyl-L-Tryptophan.





[Click to download full resolution via product page](#)

Diagram 3: Workflow for **Thymogen** Isolation and Identification.

## Protocol: Solid-Phase Synthesis of Thymogen (L-Glu-L-Trp)

This is a generalized protocol for the chemical synthesis of the dipeptide.

- **Resin Preparation:** A solid support resin (e.g., Wang resin) pre-loaded with Fmoc-protected L-Tryptophan is used as the starting point. Special care is taken to use scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) during cleavage to prevent oxidation of the tryptophan side chain.[\[13\]](#)
- **Deprotection:** The N-terminal Fmoc protecting group is removed from Tryptophan using a solution of 20% piperidine in dimethylformamide (DMF).[\[13\]](#) The resin is then washed thoroughly with DMF.
- **Coupling:** Fmoc-protected L-Glutamic acid is activated using a coupling agent (e.g., DIC/OxymaPure) and added to the resin to form the peptide bond with the deprotected Tryptophan.[\[13\]](#) The reaction is monitored for completion.
- **Final Deprotection:** The Fmoc group is removed from the N-terminal Glutamic acid.
- **Cleavage and Deprotection:** The completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA along with scavengers.[\[13\]](#)
- **Purification:** The crude peptide is precipitated, washed with cold ether, and then purified using preparative RP-HPLC to achieve high purity (>98%).
- **Verification:** The final product's identity and purity are confirmed using analytical HPLC and mass spectrometry.[\[14\]](#)

## Protocol: In Vivo Assessment of Geroprotective and Anti-Carcinogenic Effects in Rodents

This protocol is based on the long-term study of **Thymogen** in rats.[\[5\]](#)

- **Animal Model:** 76 five-month-old outbred female rats are used.

- Group Allocation: Animals are randomly assigned to a control group (n=32) or a treatment group (n=44).
- Dosing Regimen:
  - Treatment Group: Receives subcutaneous injections of 5 micrograms of L-Glu-L-Trp dissolved in 0.2 ml of saline, administered 5 times per week for 12 consecutive months.
  - Control Group: Receives subcutaneous injections of 0.2 ml of normal saline on the same schedule.
- Monitoring: Animals are housed under standard conditions and monitored for their entire natural lifespan. Body weight and general health are recorded regularly.
- Endpoint Analysis:
  - Lifespan: Date of natural death is recorded for each animal. Mean lifespan and maximum lifespan are calculated. The aging rate is determined using the Gompertz equation.
  - Carcinogenesis: Upon death, a complete necropsy is performed. All discovered tumors are excised, fixed, and studied microscopically by a pathologist to determine their type and malignancy. Tumor incidence is calculated for each group.
- Statistical Analysis: Data between the two groups are compared using appropriate statistical tests (e.g., Student's t-test, chi-squared test) to determine significance.

## Protocol: In Vivo Assessment of Immunorestorative Effects in an Irradiation Model

This protocol describes a general method for testing immunomodulators in a radiation-induced immunodeficiency model.[8]

- Animal Model: Guinea pigs are used.
- Immunosuppression: Animals are exposed to a sub-lethal dose of whole-body ionizing radiation to induce immunodeficiency, particularly affecting the highly radiosensitive lymphoid tissue.

- Group Allocation: Animals are divided into an irradiated control group and an irradiated group treated with **Thymogen**.
- Treatment: The treatment group receives parenteral administration of **Thymogen** at a specified dose following the radiation exposure.
- Sample Collection: Blood samples and lymphoid organs (thymus, spleen, lymph nodes) are collected at various time points post-irradiation (e.g., day 5, day 20).
- Immunological Assays:
  - Cell Counts: Karyocyte counts in the thymus, spleen, and lymph nodes are performed. T- and B-lymphocyte populations are quantified.
  - Neutrophil Function: Functional activity of neutrophils is assessed by measuring the levels of cationic proteins.
  - Lymphocyte Function: The leukocyte migration inhibition test is used to assess the functional activity of lymphocytes. An increase in migration indicates cellular inhibition.
- Data Analysis: The results from the **Thymogen**-treated group are compared to the irradiated control group to evaluate the immunorestorative effects of the peptide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. From Secret Military Peptide Bioregulator Lab to Creation of Commercial Pharmaceutical Preparations | by Anthony Rimmington | Medium [medium.com]
- 2. youthandearth.com [youthandearth.com]
- 3. Vladimir Khavinson - Wikipedia [en.wikipedia.org]
- 4. khavinson.info [khavinson.info]

- 5. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. muscleandbrawn.com [muscleandbrawn.com]
- 7. swolverine.com [swolverine.com]
- 8. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dnlabresearch.com [dnlabresearch.com]
- 10. Peptide Bio-regulators for Healthy Aging | Mill Valley, Marin County, CA [drlisabrent.com]
- 11. Khavinson Peptides - Peptide Products - Source of Youth, Health & Beauty [peptide-products.com]
- 12. khavinson.info [khavinson.info]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. Research Peptides for Sale Online - Buy Peptides (100% USA Made) [biolongevitylabs.com]
- 15. corepeptides.com [corepeptides.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Thymogen discovery and Khavinson's research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677190#thymogen-discovery-and-khavinson-s-research]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)